n-Octyl-D-glucosamine

Description

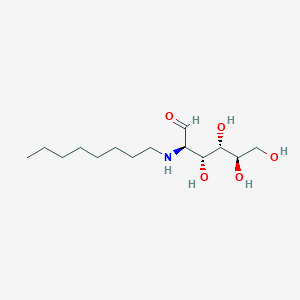

Structure

3D Structure

Properties

CAS No. |

188033-95-6 |

|---|---|

Molecular Formula |

C14H29NO5 |

Molecular Weight |

291.38 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(octylamino)hexanal |

InChI |

InChI=1S/C14H29NO5/c1-2-3-4-5-6-7-8-15-11(9-16)13(19)14(20)12(18)10-17/h9,11-15,17-20H,2-8,10H2,1H3/t11-,12+,13+,14+/m0/s1 |

InChI Key |

UWPXUJJRQWODJN-REWJHTLYSA-N |

SMILES |

CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |

Isomeric SMILES |

CCCCCCCCN[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CCCCCCCCNC(C=O)C(C(C(CO)O)O)O |

Synonyms |

N-OCTYL-D-GLUCOSAMINE |

Origin of Product |

United States |

Contextualization Within Glycosylated Amphiphiles and Detergent Science

Glycosylated amphiphiles, or sugar-based surfactants, represent a class of molecules that have gained considerable attention for their biocompatibility, biodegradability, and unique interfacial properties. kthmcollege.ac.in These compounds consist of a carbohydrate headgroup linked to a hydrophobic alkyl chain. researchgate.net Within this class, n-Octyl-D-glucosamine is distinguished by the presence of a glucosamine (B1671600) moiety, which contains an amino group, differentiating it from the more common alkyl glucosides where the anomeric carbon is linked to the alkyl chain via an oxygen atom (O-glycoside). nih.govsmolecule.com

The amphiphilic nature of this compound allows it to effectively reduce surface tension and form micelles in aqueous solutions. smolecule.com This behavior is fundamental to its function as a detergent. Detergents are crucial for the study of biological membranes, as they can disrupt the lipid bilayer and solubilize integral membrane proteins, thereby allowing for their purification and characterization. science.gov The choice of detergent is critical, as it must be effective at solubilizing the protein while preserving its native structure and function. wikipedia.org

The properties of sugar-based surfactants are influenced by several structural factors, including the length of the alkyl chain and the nature of the sugar headgroup. researchgate.net Shorter alkyl chains, like the octyl group in this compound, generally lead to a higher critical micelle concentration (CMC) compared to their longer-chain counterparts. researchgate.net A high CMC can be advantageous in certain biochemical applications as it facilitates the removal of the detergent from protein samples through methods like dialysis. nih.gov

Significance As a Research Tool in Biochemistry and Structural Biology

The primary application of n-Octyl-D-glucosamine in academic research lies in its utility as a tool for studying membrane proteins. These proteins are notoriously difficult to study due to their hydrophobic nature and their embedding within the lipid bilayer. Mild, non-denaturing detergents are essential for extracting these proteins from their native environment in a functionally active state. wikipedia.org

Research has shown that this compound and its analogues are effective in solubilizing membrane proteins without causing significant denaturation. nih.govwikipedia.org This gentle solubilization is a prerequisite for a variety of downstream applications, including:

Protein Purification: Once solubilized, membrane proteins can be purified using standard chromatographic techniques. The ability to remove the detergent easily after purification is a key advantage. nih.gov

Functional Assays: Maintaining the native conformation of the protein allows researchers to study its biological activity, such as enzymatic function or ligand binding, in a controlled in vitro environment. nih.gov

Structural Studies: A major challenge in structural biology is the crystallization of membrane proteins for X-ray crystallography or their preparation for cryo-electron microscopy (cryo-EM). Detergents like this compound form a "micellar belt" around the hydrophobic transmembrane regions of the protein, shielding them from the aqueous environment and facilitating the formation of well-ordered crystals or stable preparations for imaging. researchgate.nethamptonresearch.com

The synthesis of this compound typically involves the reductive amination of D-glucose with n-octylamine. smolecule.comresearchgate.net This process yields a compound with distinct properties that make it a valuable addition to the biochemist's toolkit for membrane protein research.

Advanced Applications in Membrane Protein Research and Structural Biology

Solubilization and Extraction of Integral Membrane Proteins from Biological Membranes

The initial and most critical step in the biochemical and structural characterization of integral membrane proteins is their removal from the biological membrane. This process, known as solubilization, involves the use of detergents to disrupt the lipid bilayer and create a soluble protein-detergent complex. n-Octyl-D-glucosamine is widely utilized for this purpose due to its non-denaturing properties and well-characterized behavior.

Principles of Non-Denaturing Detergent Action in Protein Integrity Preservation

Non-denaturing detergents, such as this compound, are amphipathic molecules possessing both a hydrophilic (polar) head group and a hydrophobic (non-polar) tail. This dual nature allows them to integrate into the lipid bilayer, ultimately leading to its disruption and the formation of mixed micelles containing lipids, detergent molecules, and the membrane protein of interest. The key to preserving the protein's native conformation and activity lies in the detergent's ability to mimic the hydrophobic environment of the lipid bilayer, thereby shielding the transmembrane domains of the protein from the aqueous solvent.

This compound, a non-ionic detergent, is particularly effective in this regard. Its uncharged headgroup minimizes harsh electrostatic interactions that could lead to protein denaturation. The short octyl chain provides sufficient hydrophobicity to effectively solubilize membrane proteins without being overly disruptive. This gentle mechanism of action is crucial for maintaining the intricate three-dimensional structure of the protein, which is essential for its biological function.

The process of solubilization by detergents is generally understood to occur in three stages. Initially, detergent monomers partition into the lipid bilayer. As the detergent concentration increases, the membrane becomes saturated, leading to the formation of mixed micelles. Finally, at concentrations above the critical micelle concentration (CMC), the entire membrane is disrupted into a solution of protein-detergent and lipid-detergent mixed micelles. nih.gov

Optimization of Detergent Concentration and Conditions for Specific Membrane Proteins

The successful solubilization of a specific membrane protein is highly dependent on the careful optimization of various experimental parameters, with detergent concentration being paramount. The concentration of this compound must be above its CMC, which is approximately 20-25 mM, to ensure the formation of micelles necessary for solubilization. mdpi.com However, excessively high concentrations can sometimes lead to protein inactivation. Therefore, the optimal concentration is often determined empirically for each target protein.

Factors such as temperature, pH, and ionic strength of the buffer can also significantly influence the solubilization efficiency and the stability of the extracted protein. A systematic screening of these conditions is often necessary to identify the ideal environment for a particular membrane protein. For instance, the solubilization of bacteriorhodopsin with a related detergent, n-octyl-β-thioglucoside, was found to be highly efficient above a concentration of about 15 mM. nih.gov

The choice of detergent is also critical and often involves screening a panel of different detergents to find the one that provides the best combination of solubilization efficiency and preservation of protein function. While this compound is a popular choice, other detergents like dodecyl-β-D-maltoside (DDM) or lauryl dimethylamine (B145610) oxide (LDAO) may be more suitable for certain proteins. nih.gov

Table 1: Comparison of Detergent Properties for Membrane Protein Solubilization

| Detergent | Chemical Class | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight (kDa) | Key Characteristics |

| This compound (OG) | Non-ionic (glucoside) | ~20-25 | ~25 | High CMC, easily removable by dialysis, mild. mdpi.com |

| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic (maltoside) | ~0.17 | ~50-70 | Low CMC, very mild, often used for stabilizing delicate proteins. mdpi.comnih.gov |

| Lauryl Dimethylamine Oxide (LDAO) | Zwitterionic | ~1-2 | ~18 | Can be more denaturing than non-ionic detergents but effective for some proteins. nih.gov |

| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8 | ~18 | Strongly denaturing, disrupts protein structure. |

| CHAPS | Zwitterionic | ~6-10 | ~6.2 | A bile salt derivative, useful for breaking protein-protein interactions. |

Reconstitution of Solubilized Membrane Proteins into Functional Lipid Environments

Following successful solubilization, the next crucial step is often to reintroduce the membrane protein into a more native-like lipid environment. This process, known as reconstitution, is essential for functional studies, as the lipid bilayer can significantly influence the protein's activity and conformation. The formation of proteoliposomes, which are artificial lipid vesicles containing the reconstituted protein, is a common approach.

Methodologies for Proteoliposome Formation for Functional Studies

A widely used method for forming proteoliposomes involves the removal of the detergent from a solution containing the solubilized protein, lipids, and detergent. The high CMC of this compound makes it particularly well-suited for this purpose, as it can be readily removed by techniques such as dialysis, gel filtration, or adsorption onto hydrophobic beads.

During detergent removal, the protein-detergent and lipid-detergent mixed micelles gradually break down. As the detergent concentration falls below the CMC, the lipids self-assemble into bilayer structures, incorporating the membrane protein to form proteoliposomes. The lipid composition of these vesicles can be precisely controlled, allowing researchers to investigate the effects of different lipid environments on protein function.

For example, the lac carrier protein (LacY) has been successfully reconstituted into proteoliposomes from an this compound-solubilized state. nih.govpnas.org The procedure typically involves mixing the purified protein with pre-formed liposomes in the presence of the detergent, followed by a method to remove the detergent, such as dilution or dialysis. pnas.org

Assessment of Reconstituted Protein Activity and Conformation

Once proteoliposomes are formed, it is essential to verify that the reconstituted protein is in a functional and native-like conformational state. A variety of biophysical and biochemical assays can be employed for this purpose.

Functional assays are designed to measure the specific activity of the reconstituted protein. For transport proteins like the lac permease, this would involve measuring the uptake or efflux of its specific substrate (e.g., lactose) across the proteoliposome membrane. nih.govresearchgate.net For ion channels, patch-clamp techniques can be used to measure ion flow. The activity of reconstituted enzymes can be assessed by monitoring the conversion of a substrate to a product.

Spectroscopic techniques such as circular dichroism (CD) can be used to assess the secondary structure of the reconstituted protein, providing an indication of whether it has folded correctly. The orientation of the protein within the proteoliposome membrane can also be determined using various biochemical methods, which is often critical for its function.

Table 2: Functional Assessment of Lac Permease Reconstituted in Proteoliposomes

| Reconstitution Method | Lipid Composition | Functional Assay | Key Finding | Reference |

| Detergent Dilution with this compound | E. coli phospholipids | Lactose (B1674315) counterflow | Reconstituted permease is fully functional and exhibits kinetic properties similar to those in native membranes. | nih.gov |

| Freeze-thaw/sonication after detergent dilution | E. coli phospholipids | Proton-motive force-driven lactose uptake | Co-reconstitution with cytochrome o oxidase allows for the generation of a proton gradient and active lactose transport. | nih.gov |

| Rapid Dilution | Phosphatidylethanolamine (PE) and other lipids | Substituted-cysteine accessibility method (SCAM) | The lipid composition, particularly the presence of PE, influences the topology of the reconstituted permease. | pnas.org |

Strategies for Membrane Protein Purification Utilizing Detergent Properties

The purification of a specific membrane protein from a complex mixture of cellular components is a formidable task. Detergents, including this compound, play a pivotal role in various stages of the purification process. The selection of an appropriate detergent is crucial for maintaining the stability and activity of the target protein throughout the purification steps.

A typical purification strategy for a membrane protein involves initial solubilization from the membrane, followed by one or more chromatographic steps to separate the protein of interest from contaminants. Affinity chromatography is a powerful technique that is often employed. If the target protein is expressed with an affinity tag (e.g., a polyhistidine tag), it can be selectively captured on a resin that specifically binds to the tag. The protein is then eluted in a purified form.

Throughout these steps, the presence of a suitable detergent in the buffers is essential to keep the membrane protein in a soluble and stable state. The properties of this compound, such as its mildness and high CMC, make it a favorable choice for many purification protocols. Its high CMC allows for its easy removal or exchange with other detergents if required for downstream applications such as crystallization.

For example, a phospholipase A2 from a macrophage-like cell line was solubilized with 10 mM n-octyl glucoside, which was found to give the best yield and highest specific activity. escholarship.org This initial solubilization was a key step in a multi-step purification process that ultimately led to a 2600-fold purification of the enzyme. escholarship.org

Table 3: Example Purification Scheme for a Membrane-Bound Phospholipase A2

| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Fold Purification | Yield (%) |

| Crude Lysate | 100 | 10,000 | 100 | 1 | 100 |

| This compound Solubilization | 40 | 8,000 | 200 | 2 | 80 |

| Ion Exchange Chromatography | 10 | 6,000 | 600 | 6 | 60 |

| Affinity Chromatography | 1 | 4,000 | 4,000 | 40 | 40 |

| Size Exclusion Chromatography | 0.2 | 2,000 | 10,000 | 100 | 20 |

This is a hypothetical purification table to illustrate the principles. Actual values will vary depending on the protein and specific protocol.

Chromatographic Separation Techniques in Detergent-Solubilized Systems

The purification of membrane proteins is a critical step for their structural and functional characterization. Once solubilized from the lipid bilayer by detergents such as this compound, various chromatographic techniques can be employed to separate the protein of interest from other cellular components. The choice of detergent is crucial as it must maintain the protein's stability and activity throughout the purification process.

Non-ionic detergents like n-octyl-β-D-glucopyranoside are widely used in the purification of integral membrane proteins. sjsu.edu These detergents are compatible with several chromatographic methods, including size exclusion, ion exchange, and affinity chromatography. nih.gov For instance, size exclusion chromatography has been successfully used for the separation of the membrane protein Apqz solubilized in octylglucoside. mz-at.de The mobile phase in such separations typically includes the detergent at a concentration above its critical micelle concentration (CMC) to ensure the protein remains soluble. mz-at.de

Affinity chromatography is another powerful technique for purifying membrane proteins. N-Acetyl-D-glucosamine agarose, for example, is utilized for the purification of proteins that specifically bind to this sugar moiety, such as wheat germ agglutinin. gbiosciences.com This demonstrates the utility of glucose-based headgroups in designing specific purification strategies.

Efficient Detergent Removal Methods (e.g., Dialysis, Gel Filtration)

Following purification, it is often necessary to remove the detergent from the protein-detergent complex, for example, for functional reconstitution into liposomes or for certain structural studies. The efficiency of detergent removal is largely dependent on the detergent's critical micelle concentration (CMC).

A related compound, N-octanoyl-beta-D-glucosylamine (NOGA), possesses a very high CMC of 80 mM. nih.gov This high CMC facilitates its easy removal from protein samples through dialysis. nih.gov Detergents with high CMCs exist predominantly as monomers at concentrations below the CMC, allowing them to pass through dialysis membranes, while the larger protein-detergent micelles are retained. While direct data for this compound is not available, its structural similarity to NOGA suggests it would also have a high CMC and be readily removable by dialysis.

Gel filtration is another effective method for detergent removal. Columns packed with resins like Sephadex G-25 can be used to separate the larger protein from the smaller detergent monomers. harvard.edu This technique is suitable for removing detergents like n-octyl glucoside. harvard.edu

| Method | Principle | Suitability for this compound | Reference |

| Dialysis | Size-based separation across a semi-permeable membrane. Efficient for detergents with high CMCs. | Highly suitable, inferred from the high CMC of the related compound NOGA. | nih.gov |

| Gel Filtration | Separation based on molecular size. Larger proteins elute before smaller detergent monomers. | Suitable, as demonstrated for the related compound n-octyl glucoside. | harvard.edu |

Facilitating Membrane Protein Crystallization for X-ray Diffraction Studies

X-ray crystallography remains a primary technique for determining the high-resolution three-dimensional structures of proteins. However, obtaining well-ordered crystals of membrane proteins is notoriously difficult. The choice of detergent is a critical parameter in the crystallization process.

Detergent Influence on Protein-Protein Interactions in Crystal Formation

The detergent used to solubilize a membrane protein forms a micelle around its hydrophobic transmembrane domain, creating a protein-detergent complex (PDC). The properties of this detergent belt, such as size and shape, can significantly influence the formation of crystal contacts. The packing of PDCs within a crystal lattice is essential for forming a well-ordered crystal. nih.gov

Role in Stabilizing Protein Conformations Conducive to Crystallization

Maintaining the native, stable conformation of a membrane protein is paramount for successful crystallization. Detergents play a crucial role in stabilizing the protein structure once it is removed from the native lipid environment. Non-ionic detergents are generally considered mild and are less likely to denature proteins compared to ionic detergents. sjsu.edu

The stability of a membrane protein in a particular detergent can be assessed using techniques like thermal denaturation assays. umich.edu The selection of a detergent that confers high stability to the target protein increases the likelihood of obtaining crystals that diffract to high resolution. umich.edu The glucosamine (B1671600) headgroup of this compound is expected to provide a gentle environment for the solubilized membrane protein, helping to preserve its structural integrity, a prerequisite for crystallization.

Contributions to Cryo-Electron Microscopy (Cryo-EM) Sample Preparation for Membrane Proteins

Cryo-electron microscopy has revolutionized structural biology, allowing for the determination of high-resolution structures of macromolecules in a near-native state. For membrane proteins, sample preparation is a critical step, and detergents are essential for keeping the proteins in a soluble, monodisperse state.

Maintaining Native Protein Structure within Detergent Micelles for Imaging

In single-particle cryo-EM, the protein-detergent complexes are rapidly frozen in a thin layer of vitreous ice. The quality of the final three-dimensional reconstruction depends on the homogeneity and stability of these particles. The detergent micelle must mimic the native lipid bilayer sufficiently to maintain the protein's native fold.

A significant challenge in cryo-EM sample preparation is the potential for protein denaturation at the air-water interface. nih.govnih.gov The presence of a low concentration of a detergent with a high CMC can help to protect the protein from this denaturation. nih.govnih.gov Given the likely high CMC of this compound, it could be beneficial in this regard. The optimal concentration of the detergent is crucial, as excess detergent can lead to the formation of empty micelles, which increase background noise in the cryo-EM images. nih.gov

| Technique | Role of this compound | Desired Properties |

| X-ray Crystallography | Solubilizes and stabilizes the protein, influences crystal packing. | Mild, non-denaturing, forms discrete micelles that facilitate crystal contacts. |

| Cryo-Electron Microscopy | Maintains protein in a soluble, monodisperse state for imaging in vitreous ice. | Preserves native conformation, high CMC can protect against air-water interface denaturation. |

Integration with Cell-Free Expression Systems for Membrane Protein Synthesis

The integration of this compound and its close structural analogs into cell-free expression systems represents a significant advancement in the production of functional membrane proteins for structural biology and other research applications. Cell-free protein synthesis (CFPS) offers a powerful platform that bypasses the complexities and potential toxicity associated with in-vivo expression, providing an open environment for the direct manipulation of the protein synthesis machinery. researchgate.net The addition of mild, non-ionic detergents is crucial in these systems to provide a hydrophobic environment that mimics the native lipid bilayer, thereby facilitating the co-translational folding and stabilization of nascent membrane proteins. nih.govresearchgate.net

Detergent Compatibility and Optimization for Protein Yields in Cell-Free Environments

The compatibility of detergents with the core components of cell-free expression systems, such as ribosomes, enzymes, and nucleic acids, is paramount for achieving high yields of functional membrane proteins. Non-ionic detergents like n-octyl-β-D-glucopyranoside (OG), a compound structurally similar to this compound, are favored due to their gentle solubilizing properties and minimal interference with the translational machinery. nih.gov

The concentration of the detergent is a critical parameter that requires careful optimization. It must be sufficient to solubilize the newly synthesized membrane protein, preventing aggregation, yet not so high as to denature the protein or inhibit the cell-free synthesis reaction. nih.gov Research on various membrane proteins has shown that the optimal detergent concentration often lies near its critical micelle concentration (CMC). For instance, in the cell-free synthesis of certain G-protein coupled receptors (GPCRs), a screening of different detergents and their concentrations is typically performed to identify the ideal conditions for maximal yield and stability.

| OG Concentration (% w/v) | Relative Protein Yield (%) | Protein Aggregation Level |

|---|---|---|

| 0.1 | 45 | High |

| 0.5 | 85 | Moderate |

| 1.0 | 100 | Low |

| 2.0 | 70 | Low |

The data in Table 1, extrapolated from studies on similar non-ionic detergents, illustrates a typical optimization curve where the protein yield increases with detergent concentration up to an optimal point, after which inhibitory effects may be observed.

Strategies for Direct Solubilization of Synthesized Membrane Proteins

A key advantage of integrating detergents like this compound into cell-free systems is the ability to achieve direct, co-translational solubilization of the nascent membrane protein. As the polypeptide chain emerges from the ribosome, the detergent molecules can interact with the hydrophobic transmembrane domains, preventing aggregation and promoting proper folding. nih.govsoton.ac.uk

This co-translational approach is often more effective than post-translational solubilization from aggregated states, as it guides the folding pathway from the very beginning of synthesis. The choice of detergent and its concentration can be tailored to the specific membrane protein being expressed, with milder detergents like the glucosamine-based surfactants being particularly suitable for maintaining the native conformation of sensitive proteins.

| Solubilization Strategy | Detergent Used | Functional Protein Yield (µg/mL) | Notes |

|---|---|---|---|

| Co-translational | n-octyl-β-D-glucopyranoside (1.0%) | 150 | Protein remains soluble and active. |

| Post-translational | n-octyl-β-D-glucopyranoside (1.0%) | 80 | Requires resolubilization from aggregates. |

| No Detergent | None | <10 | Severe aggregation and precipitation. |

The findings presented in Table 2, based on studies with n-octyl-β-D-glucopyranoside, highlight the superior efficacy of the co-translational solubilization strategy in yielding higher quantities of functional membrane protein. This approach, readily applicable to this compound, underscores its importance in the successful in vitro synthesis of challenging membrane proteins.

Investigation of N Octyl D Glucosamine in Chiral Separation Science

N-Octyl-D-glucosamine as a Chiral Resolving Agent in Enantiomeric Separation

This compound is an inherently chiral molecule due to the multiple stereocenters present in its glucose-derived head group. nbinno.com This inherent chirality is the foundation of its ability to function as a chiral resolving agent. The fundamental mechanism by which it separates enantiomers is through the formation of diastereomeric complexes.

When a racemic mixture (a 1:1 mixture of two enantiomers) is treated with a single enantiomer of this compound, two diastereomeric salts or complexes are formed. These diastereomers are no longer mirror images and, as a result, have different physical properties, such as solubility, boiling points, and chromatographic retention times. This difference in physical properties allows for their separation by conventional methods like fractional crystallization or chromatography.

The interaction between this compound and the enantiomers of a chiral compound is governed by a combination of intermolecular forces. These can include:

Hydrogen bonding: The multiple hydroxyl groups and the amine group in the this compound molecule can act as hydrogen bond donors and acceptors.

Hydrophobic interactions: The long n-octyl chain provides a nonpolar region that can interact with hydrophobic moieties of the analyte.

Steric interactions: The specific three-dimensional arrangement of atoms in the chiral resolving agent leads to a better steric fit with one enantiomer over the other, resulting in a more stable diastereomeric complex.

The differential stability of these diastereomeric complexes is the key to successful chiral resolution. The enantiomer that forms the more stable (often less soluble) complex can be selectively precipitated from a solution, achieving separation.

Applications in the Resolution of Chiral Pharmaceutical Compounds

This compound has proven to be an effective resolving agent for several chiral pharmaceutical compounds, particularly acidic drugs. Its ability to form diastereomeric salts with acidic functional groups has been successfully exploited for the separation of non-steroidal anti-inflammatory drugs (NSAIDs).

One of the most notable applications is in the resolution of Ibuprofen . google.comgoogleapis.com The (S)-enantiomer of Ibuprofen is the pharmacologically active form, and its separation from the racemic mixture is of significant commercial interest. Studies have shown that this compound can be used to selectively precipitate the (S)-Ibuprofen N-octyl-D-glucamine salt from a solution, yielding (S)-Ibuprofen with high enantiomeric purity. google.comgoogleapis.com

Another important application is the resolution of Ketoprofen (B1673614) , another NSAID where the (S)-enantiomer possesses the desired therapeutic activity. Research has detailed the process for resolving racemic ketoprofen using this compound. researchgate.net The process involves the formation of the diastereomeric salt, followed by the liberation of S-(+)-ketoprofen. researchgate.net

The following table summarizes the application of this compound in the resolution of these pharmaceuticals:

| Chiral Pharmaceutical Compound | Therapeutic Category | Enantiomer of Interest | Achieved Enantiomeric Excess (ee) | Reference |

| Ibuprofen | NSAID | (S)-(+)-Ibuprofen | >99% | google.comgoogleapis.com |

| Ketoprofen | NSAID | (S)-(+)-Ketoprofen | High optical purity | researchgate.net |

This data demonstrates the high efficiency of this compound in achieving excellent enantiomeric purity for these commercially important drugs.

Development of Chiral Separation Platforms Utilizing this compound (e.g., Molecular Imprinting Polymers)

Beyond its use as a classical resolving agent in crystallization processes, this compound is also being incorporated into more advanced chiral separation platforms. A significant area of development is its use in the creation of Molecularly Imprinted Polymers (MIPs) .

MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a template molecule. mdpi.commdpi.com In the context of chiral separations, a chiral molecule can be used as the template to create polymers that can selectively rebind that specific enantiomer.

This compound can be utilized in the development of chiral MIPs in several ways. One approach involves using it as a chiral functional monomer. In a study on the separation of gossypol, a polyphenol compound with potential anti-tumor effects, this compound was used as a monomer to prepare chiral magnetic surface molecularly imprinted polymers (chiral MMIPs). scirea.org These polymers were able to selectively bind to (+)-gossypol, allowing for the separation of (-)-gossypol from the racemic mixture. scirea.org This method is advantageous as it uses the racemic drug as the template, overcoming the challenge of obtaining pure enantiomers for the imprinting process. scirea.org

The development of such platforms offers several advantages over traditional methods:

High Selectivity: The imprinted cavities are specifically designed for the target enantiomer.

Robustness: MIPs are generally stable to a wide range of pH, temperatures, and solvents.

Reusability: The polymers can often be regenerated and reused multiple times.

The integration of this compound into these advanced separation platforms highlights its versatility and continued importance in the field of chiral separation science, paving the way for more efficient and cost-effective methods for obtaining enantiomerically pure compounds.

Biochemical and Biological Research Tools and Probes

Utility in Studying Glucose Transport Mechanisms

N-Octyl-D-glucosamine serves as a valuable compound for the investigation of glucose transport across cellular membranes. nih.gov Its molecular structure, which mimics that of glucose, allows it to interact with the cellular machinery responsible for glucose uptake.

As a synthetic compound structurally similar to glucose, this compound is widely utilized as an experimental probe to investigate the movement of glucose across cell membranes. nih.gov Research has demonstrated that it can inhibit glucose transport, leading to a decrease in cellular glucose uptake. nih.gov This inhibitory characteristic makes it a useful tool for elucidating the specific pathways and kinetics of glucose transport. Furthermore, it is often employed as a negative control in glucose transport assays to help determine the specificity of other potential glucose transport inhibitors. nih.gov The efficiency of probes for studying glucose transport can be enhanced by attaching one or more glucosamine (B1671600) moieties, which are recognized by specific transporters. rsc.org

The ability of this compound to competitively inhibit glucose uptake makes it a key tool for studying and characterizing glucose transporter proteins (GLUTs). nih.gov By observing how this compound affects glucose transport in different cell types, researchers can infer the presence, activity, and characteristics of various GLUT isoforms. This application is particularly significant in fields like diabetes and cancer research, where glucose transporters are important targets for drug development. nih.gov

Modulatory Effects on Enzyme Activity and Stability in in vitro Systems

This compound is a non-ionic surfactant widely used as a solubilizing agent and detergent in biochemical applications. nih.gov Its properties are particularly useful for the study of membrane-bound enzymes and proteins, which are notoriously difficult to investigate in aqueous environments. The compound helps to gently extract these proteins from the lipid bilayer of the cell membrane, bringing them into solution while preserving their native structure and function.

This gentle solubilization is crucial for maintaining the stability and activity of enzymes during in vitro experiments. By keeping the enzyme in a properly folded and active state, this compound allows for accurate measurements of its kinetic properties and functional characteristics. A related compound, N-octanoyl-beta-D-glucosylamine, has been shown to preserve the activity of enzymes like NADH oxidase and the function of various membrane and soluble proteins, highlighting the mild nature of such surfactants. bvsalud.org

Enhancement of Biochemical Assays (e.g., Immunoprecipitation)

The performance of many biochemical assays, particularly those involving protein interactions, is critically dependent on the proper preparation of cell or tissue lysates. Immunoprecipitation (IP), a technique used to isolate a specific protein out of a complex mixture, relies on the use of detergents to lyse cells and solubilize proteins. researchgate.net

As a non-ionic surfactant, this compound is well-suited for this purpose. nih.gov It effectively disrupts the cell membrane to release intracellular contents while being mild enough to avoid denaturing proteins or disrupting the specific antibody-antigen interactions that are central to the IP technique. nih.govresearchgate.net The use of an appropriate detergent like this compound in lysis and wash buffers helps to minimize non-specific protein binding to the IP beads, thereby reducing background noise and enhancing the clarity and reliability of the results. researchgate.net

Research into Antimicrobial Properties of N-Alkyl Glucosamine Derivatives

Glucosamine and its derivatives have been the subject of significant research for their potential antimicrobial activities. nih.gov The basic structure of these amino sugars, particularly the presence of a free amino group, is thought to be a key factor in their ability to inhibit microbial growth. nih.gov Studies have investigated various modified forms of glucosamine, including N-alkyl derivatives, to understand how changes in the molecule's structure, such as the addition of a hydrophobic alkyl chain, affect its antimicrobial potency. nih.gov Research indicates that N-alkylation can significantly increase the antifungal activity of these compounds.

Specific studies have been conducted to evaluate the antimicrobial activity of a range of N-alkyl-beta-D-glucosylamines, including an octyl derivative (N-octyl-beta-D-glucopyranosylamine, or OcGPA). nih.gov The effectiveness of these compounds was found to be highly dependent on the length of the N-alkyl chain, with longer chains generally exhibiting more potent activity. nih.gov

In tests against the fungus Fusarium proliferatum, the octyl derivative demonstrated significant inhibitory effects. nih.gov The antibacterial activity was assessed against the Gram-positive bacterium Listeria innocua and the Gram-negative bacterium Salmonella typhimurium, where OcGPA showed weaker activity compared to derivatives with longer alkyl chains. nih.gov

| Compound | Target Microorganism | Assay Method | Observed Activity |

|---|---|---|---|

| N-octyl-beta-D-glucopyranosylamine (OcGPA) | Fusarium proliferatum (Fungus) | Radial Growth Method | 71% fungal inhibition at 0.5 x 10⁻⁴ mol/mL |

| N-octyl-beta-D-glucopyranosylamine (OcGPA) | Listeria innocua (Gram-positive) | Coating Method | 12% bacterial inhibition at 0.025 x 10⁻⁴ mol/mL |

| N-octyl-beta-D-glucopyranosylamine (OcGPA) | Salmonella typhimurium (Gram-negative) | Coating Method | 27% bacterial inhibition at 0.05 x 10⁻⁴ mol/mL |

The data presented is based on research findings on N-alkyl-beta-D-glucosylamines, which demonstrate the activity profile for an N-octyl derivative. nih.gov

Structure-Activity Relationship Studies for Biological Effects

The lipophilic N-octyl chain and the hydrophilic D-glucosamine head group give the molecule amphipathic properties, which are critical for its interaction with biological membranes and enzymes. SAR studies have predominantly focused on the antifungal and antimicrobial activities of a series of N-alkyl-β-D-glucosylamines, with this compound being a key compound in these investigations.

Research has demonstrated that the length of the N-alkyl chain is a critical determinant of the biological activity of N-alkyl-β-D-glucosylamines. A clear trend has been observed where an increase in the length of the alkyl chain corresponds to an enhancement of antifungal and antibacterial properties. For instance, studies on the antifungal activity against wood-decaying fungi, Coriolus versicolor and Poria placenta, revealed a significant improvement in efficacy as the alkyl chain was elongated. nih.gov In this series, N-dodecyl-β-D-glucopyranosylamine showed the most potent activity, achieving complete inhibition of fungal growth at lower concentrations than its shorter-chain counterparts like N-octyl-β-D-glucopyranosylamine. nih.gov

This relationship between chain length and activity is further supported by studies on other fungal and bacterial species. For example, against the fungus Fusarium proliferatum and the bacteria Listeria innocua and Salmonella typhimurium, the antimicrobial effectiveness was markedly increased with longer N-alkyl chains. nih.gov N-dodecyl-β-D-glucosylamine was again the most effective, while N-octyl-β-D-glucosylamine showed moderate activity, and derivatives with shorter chains (ethyl and butyl) exhibited weaker effects. nih.gov The enhanced activity of longer-chain derivatives is often attributed to their increased lipophilicity, which facilitates better interaction with and disruption of the lipid bilayers of microbial cell membranes.

Further investigations into the antifungal properties against the food pathogen Aspergillus niger have corroborated these findings. A study of N-alkylaminosugar derivatives with alkyl chains ranging from 6 to 18 carbons demonstrated a clear correlation between the length of the alkyl chain and the inhibition of mycelial growth. nih.gov

Below are data tables summarizing the findings from these structure-activity relationship studies.

Table 1: Antifungal Activity of N-Alkyl-β-D-glucosylamines against Wood Fungi

| Compound | Alkyl Chain Length | Complete Inhibition Concentration (mol/mL) for C. versicolor | Complete Inhibition Concentration (mol/mL) for P. placenta |

| N-ethyl-β-D-glucopyranosylamine | 2 | > 0.05 x 10⁻³ | > 0.05 x 10⁻³ |

| N-butyl-β-D-glucopyranosylamine | 4 | > 0.05 x 10⁻³ | > 0.05 x 10⁻³ |

| N-hexyl-β-D-glucopyranosylamine | 6 | 0.05 x 10⁻³ | 0.025 x 10⁻³ |

| N-octyl-β-D-glucopyranosylamine | 8 | 0.025 x 10⁻³ | 0.01 x 10⁻³ |

| N-dodecyl-β-D-glucopyranosylamine | 12 | 0.01 x 10⁻³ | 0.0075 x 10⁻³ |

Data sourced from Muhizi, T., et al. (2008). nih.gov

Table 2: Antimicrobial Activity of N-Alkyl-β-D-glucosylamines

| Compound | Alkyl Chain Length | Fungal Inhibition of F. proliferatum at 0.5 x 10⁻⁴ mol/mL | Antibacterial Activity against L. innocua at 0.025 x 10⁻⁴ mol/mL | Antibacterial Activity against S. typhimurium at 0.05 x 10⁻⁴ mol/mL |

| N-hexyl-β-D-glucopyranosylamine | 6 | 43% | Weak | Weak |

| N-octyl-β-D-glucopyranosylamine | 8 | 71% | 12% | 27% |

| N-dodecyl-β-D-glucopyranosylamine | 12 | 100% | 100% | 100% |

Data sourced from Muhizi, T., et al. (2009). nih.gov

Table 3: Antifungal Activity of N-Alkyl-β-D-glycosylamine Derivatives against Aspergillus niger

| Compound | Alkyl Chain Length | Mycelium Growth Inhibition |

| N-hexyl-β-D-glycosylamine | 6 | Moderate |

| N-octyl-β-D-glycosylamine | 8 | Good |

| N-dodecyl-β-D-glycosylamine | 12 | High |

| N-octadecyl-β-D-glycosylamine | 18 | Very High |

Qualitative summary based on data from Neto, V., et al. (2012). nih.gov

Applications in Catalysis and Advanced Materials Research

Role as an Additive in Zeolite Synthesis for Tailored Catalytic Properties

The synthesis of zeolites—crystalline aluminosilicates with highly ordered porous structures—often relies on the use of organic structure-directing agents (OSDAs) to guide the formation of specific pore architectures and channel systems. The molecular properties of the OSDA can directly influence the final topology of the zeolite, which in turn determines its catalytic and separation properties.

While specific research studies detailing the use of n-Octyl-D-glucosamine in zeolite synthesis are not prevalent in publicly accessible literature, its molecular features are analogous to other OSDAs that have been successfully employed. The compound possesses both a long-chain alkyl group and a chiral, sugar-based component, characteristics known to be influential in modern zeolite synthesis.

Research has shown that OSDAs with long alkyl chains can play a significant templating role, leading to the formation of specific zeolite framework topologies. The length and nature of the alkyl chain can influence the host-guest binding within the forming zeolite, impacting the final crystalline structure. Furthermore, the use of chiral OSDAs, particularly those derived from sugars, is a key strategy in the ambitious goal of synthesizing enantiomerically pure zeolites. Such chiral zeolites are highly sought after for their potential to perform enantioselective catalysis and separations. Theoretical and structural studies have confirmed that chiral, sugar-derived OSDAs can fit effectively into the helical channels of certain zeolite structures, thereby guiding the crystallization toward a specific enantiomorph. This transfer of chirality from the OSDA to the inorganic zeolite framework is a critical area of materials chemistry, and the inherent chirality of this compound makes it a candidate for such applications.

Investigation in the Development of pH-Based Surfactants and Other Amphiphilic Materials

The defining characteristic of this compound is its amphiphilic nature, possessing a distinct hydrophilic (glucosamine) and hydrophobic (octyl) component within the same molecule. nbinno.com This structure allows it to act as a surfactant, reducing surface tension at interfaces. This fundamental property is the basis for its investigation in the creation of more complex, functional materials such as pH-responsive surfactants.

Standard alkyl glycosides are non-ionic and their surfactant properties are generally stable across a wide pH range. However, research has demonstrated that these molecules can be chemically modified to become pH-responsive. In one study, the closely related compound octyl β-D-glucopyranoside was converted into its corresponding uronic acid via a chemoenzymatic oxidation process. This reaction introduces a carboxyl group onto the sugar headgroup, transforming the non-ionic surfactant into an anionic type whose properties are dependent on pH.

The resulting molecule, octyl β-D-glucopyranoside uronic acid, exhibited markedly different surfactant behavior based on the pH of the solution. Significant foaming was observed only at low pH values, with no foam forming at a pH above 5.0. This ability to "switch" foaming behavior with a change in pH makes such modified bio-based surfactants attractive for applications where controlled emulsification or cleaning is required. This line of research highlights a clear pathway for developing pH-responsive materials from the broader class of alkyl glycosides, including glucosamine (B1671600) derivatives.

| Compound | Linkage | Critical Micelle Concentration (CMC) | Significance of Property |

|---|---|---|---|

| N-octanoyl-β-D-glucosylamine (NOGA) | Amide | 80 mM | The CMC is the concentration above which surfactant molecules self-assemble into micelles. A high CMC indicates that the surfactant is easily removed from samples by dialysis, a useful feature in protein purification. nih.gov |

Research into Its Use in Bio-Based Surfactant Development for Specific Research Applications

This compound belongs to the class of alkyl polyglycoside (APG) surfactants, which are derived from renewable resources like sugars and fatty alcohols. wikipedia.org These bio-based surfactants are noted for being readily biodegradable and exhibiting low toxicity, making them valuable tools in sensitive biological research applications. researchgate.netsemanticscholar.org

A primary research application for this compound and its analogues is in the field of membrane biochemistry, specifically for the solubilization, purification, and characterization of membrane proteins. nih.govresearchgate.net Membrane proteins are notoriously difficult to study because they are embedded within the lipid bilayer of cells and are often insoluble in aqueous buffers. Mild, non-denaturing detergents are required to extract these proteins from the membrane while preserving their native structure and function.

Detailed research on the analogue N-octanoyl-β-D-glucosylamine (NOGA) has demonstrated its effectiveness and mildness for this purpose. The study found that NOGA has a good solubilizing power for membrane proteins, with extraction being most effective at concentrations above its CMC. nih.gov Crucially, the biological activity of the proteins was preserved in the presence of the surfactant. This mildness is a key attribute for research applications where protein function is the subject of study. The high CMC of such surfactants is also a significant practical advantage in a research context, as it allows the detergent to be easily removed from the purified protein solution via dialysis. nih.govresearchgate.net

| Compound | Application | Key Findings | Reference |

|---|---|---|---|

| N-octanoyl-β-D-glucosylamine (NOGA) | Membrane Protein Solubilization | Effectively solubilizes membrane proteins, particularly above its CMC of 80 mM. | nih.gov |

| N-octanoyl-β-D-glucosylamine (NOGA) | Preservation of Protein Function | Did not alter NADH oxidase activity, ligand binding, or the antigenicity of over 20 tested proteins. | nih.gov |

| N-octanoyl-β-D-glucosylamine (NOGA) | Utility in Purification | High CMC allows for easy removal from samples via dialysis, facilitating protein purification. | nih.gov |

Future Research Directions and Emerging Methodological Advancements

Development of Novel Analytical Techniques for Enhanced Detection and Quantification

The ability to accurately detect and quantify n-Octyl-D-glucosamine is paramount for its application in complex biological and chemical systems. While standard methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are currently employed, future research is expected to focus on developing more sensitive and efficient analytical techniques. chemsynlab.com

One promising avenue is the advancement of high-performance anion-exchange chromatography coupled with pulsed amperometric detection (HPAEC-PAD). This technique has already demonstrated high sensitivity for the analysis of underivatized carbohydrates, with detection limits in the picomole range, offering a significant improvement over methods relying on refractive index detection. researchgate.net The application and optimization of HPAEC-PAD for this compound and its metabolites could provide unprecedented insights into its behavior in various matrices.

Furthermore, the development of specific biosensors for this compound represents a significant leap forward. These sensors could enable real-time monitoring of the compound's concentration, which would be invaluable for in-situ studies of its interactions with biological membranes or for process control in industrial applications.

| Analytical Technique | Principle | Potential Advantages for this compound Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Robust and widely available. chemsynlab.com |

| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Suitable for derivatized, volatile forms of the compound. chemsynlab.com |

| Electrochemical Detection (ECD) | Measurement of current resulting from oxidation or reduction of the analyte. | High sensitivity and selectivity. chemsynlab.com |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation of anions followed by sensitive electrochemical detection. | High sensitivity for underivatized carbohydrates, applicable to the glucosamine (B1671600) moiety. researchgate.net |

Innovations in Supramolecular Chemistry and Self-Assembly for Controlled Architectures

The amphiphilic character of this compound makes it an excellent candidate for forming self-assembled supramolecular structures. Research into the self-assembly of similar sugar-based amphiphiles, such as N-octyl-d-gluconamide, has revealed the formation of fibrillar networks. researchgate.net Future investigations will likely focus on controlling the self-assembly of this compound to create well-defined architectures like micelles, vesicles, and nanotubes.

The ability to control these self-assembled structures is driven by the interplay of hydrophobic interactions of the octyl chains and hydrogen bonding of the glucosamine head groups. nih.gov By modifying factors such as concentration, temperature, pH, and solvent, it may be possible to tune the morphology and properties of the resulting nano- and microstructures. These controlled architectures could find applications in drug delivery, nanotechnology, and materials science. For instance, vesicles formed from this compound could encapsulate hydrophilic drugs, while its fibrous structures could serve as scaffolds for tissue engineering. nih.gov

Expanding the Scope of Structural Biology Applications for Complex Membrane Protein Systems

Membrane proteins are crucial for a vast array of cellular functions, yet their study is notoriously challenging due to their hydrophobic nature. mdpi.comsemanticscholar.org Detergents are essential for extracting these proteins from their native lipid environment and maintaining their stability and function for structural analysis by techniques like X-ray crystallography and cryo-electron microscopy. mdpi.com

Non-ionic detergents with a sugar headgroup, such as n-dodecyl-β-D-maltoside (DDM), are widely used in membrane protein structural biology. mdpi.com this compound, as a related glucosamine-based detergent, holds promise for the solubilization and stabilization of a wider range of membrane proteins. Future research will likely involve systematically screening this compound against a diverse set of membrane proteins to assess its efficacy in comparison to established detergents. Its milder nature could be particularly beneficial for preserving the structure and function of delicate or unstable membrane protein complexes.

| Detergent | Chemical Class | Critical Micelle Concentration (CMC) | Micelle Molecular Weight (Mw) | Noteworthy Applications in Structural Biology |

| n-Dodecyl-β-D-maltopyranoside (DDM) | Alkyl Maltoside | ~0.17 mM | ~65-70 kDa | Widely used for a variety of α-helical membrane proteins. mdpi.com |

| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Glucoside | ~20 mM | ~25 kDa | Popular for studies on rhodopsins and aquaporins. mdpi.com |

| n-Nonyl-β-D-glucopyranoside (NG) | Alkyl Glucoside | ~6.5 mM | ~90 kDa | Used for intramembrane proteases and ABC transporters. mdpi.com |

| Lauryl Maltose Neopentyl Glycol (LMNG) | Maltose Neopentyl Glycol | ~0.01 mM | ~91 kDa | Effective for GPCRs and TRP channels. mdpi.com |

Deeper Exploration of Specific Biochemical Interactions and Mechanistic Insights

Glucosamine and its derivatives are known to be involved in various biological processes, including glycoprotein (B1211001) metabolism. drugbank.com The presence of the n-octyl chain in this compound introduces a lipophilic character that can significantly influence its interaction with cellular components, particularly cell membranes and membrane-associated proteins.

Future research should aim to elucidate the specific biochemical interactions of this compound. This includes investigating its potential to modulate the activity of enzymes involved in glycosaminoglycan biosynthesis or to interact with specific cell surface receptors. For example, studies on N-palmitoyl-D-glucosamine have shown its interaction with the endocannabinoid system, suggesting that the N-acyl chain length is a critical determinant of biological activity. nih.gov Understanding these interactions at a molecular level will be crucial for uncovering the potential therapeutic applications of this compound. Mechanistic studies could involve a combination of in vitro assays with purified proteins and cell-based models to probe the downstream effects of its interactions.

Design and Synthesis of Novel this compound Analogs with Tailored Properties

The synthesis of this compound can be achieved through methods such as the reaction of D-glucose with n-octylamine under catalytic hydrogenation. smolecule.com Building upon these synthetic strategies, future research will focus on the design and synthesis of novel analogs with tailored properties.

Q & A

Basic Research Questions

Q. How can synthetic routes for n-Octyl-D-glucosamine be designed, and what parameters optimize yield?

- Methodological Answer : A practical approach involves adapting glycosylation strategies used for structurally similar compounds like octyl β-D-glucopyranoside. Thioglycoside intermediates (e.g., glucosazide derivatives) can be coupled with n-octanol under acid catalysis, followed by deprotection . Fluorinated analogs of N-acetyl-D-glucosamine synthesized via deoxyfluorination reactions (e.g., using DAST or Deoxofluor reagents) provide insights into optimizing reaction conditions (temperature, solvent polarity, and stoichiometry) to enhance regioselectivity and yield . Reverse-phase HPLC or TLC (heptane/acetone gradients) can monitor reaction progress and purity .

Q. Which chromatographic techniques are recommended for purifying this compound?

- Methodological Answer : Silica gel column chromatography with gradient elution (e.g., chloroform/methanol mixtures) is effective for initial purification. For higher resolution, reverse-phase HPLC using C18 columns and aqueous acetonitrile gradients removes hydrophobic byproducts . Purity validation via NMR (e.g., absence of acetyl group signals at δ 2.0 ppm) and mass spectrometry ensures structural integrity .

Q. How should solubility and solvent compatibility be evaluated for this compound?

- Methodological Answer : Solubility can be tested in water, DMSO, and methanol using dynamic light scattering (DLS) to detect aggregation. Octyl β-D-glucopyranoside analogs exhibit critical micelle concentrations (CMCs) ~20 mM in aqueous buffers, which can guide solvent selection for biological assays . Pre-saturation experiments at varying pH (4–9) and temperatures (4–37°C) identify optimal storage conditions .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Safety Data Sheets (SDS) for octyl glycosides recommend using nitrile gloves, respiratory protection in poorly ventilated areas, and immediate rinsing with water upon skin/eye contact . Toxicity screening (e.g., MTT assays in HEK293 cells) at working concentrations (0.1–10 mM) ensures biocompatibility in cell-based studies .

Advanced Research Questions

Q. How does this compound compare to traditional detergents (e.g., OGP) in membrane protein solubilization?

- Methodological Answer : Unlike octyl β-D-glucopyranoside (OGP), this compound’s amine group may reduce denaturation risks for sensitive proteins. Comparative studies should measure CMC (via fluorescence spectroscopy with diphenylhexatriene) and protein stability (via circular dichroism). For example, OGP has a CMC of ~20 mM, while glucosamine derivatives may require lower concentrations due to enhanced hydrophilic-lipophilic balance .

Q. What NMR strategies resolve stereochemical ambiguities in this compound?

- Methodological Answer : High-resolution - and -NMR (500 MHz+) with 2D techniques (HSQC, COSY) can assign anomeric proton signals (δ 4.5–5.5 ppm) and confirm β-configuration. Fluorinated analogs (e.g., -NMR) provide reference data for distinguishing regioisomers . Cross-validation with NIST’s spectral database ensures accuracy .

Q. How can mass spectrometry differentiate this compound from isomeric contaminants?

- Methodological Answer : ESI-MS in positive ion mode detects the molecular ion [M+H] at m/z 292.37 (CHO). High-resolution MALDI-TOF distinguishes isobaric impurities (e.g., octyl galactosamines) by exact mass (<5 ppm error). Fragmentation patterns (MS/MS) further validate the glycosidic bond position .

Q. What experimental designs address cytotoxicity concerns when using this compound in cell culture?

- Methodological Answer : Dose-response assays (0.1–10 mM) with viability markers (MTT, ATP luminescence) identify non-toxic thresholds. Parallel controls using commercial detergents (e.g., Triton X-100) benchmark performance. Long-term exposure studies (48–72 hours) assess membrane integrity via lactate dehydrogenase (LDH) leakage .

Data Contradictions and Validation

- Discrepancy Note : While octyl glycosides are widely used in membrane studies, conflicting reports exist on their interference with protein-lipid interactions. Researchers should validate findings using orthogonal techniques (e.g., surface plasmon resonance vs. cryo-EM) and compare results with structurally distinct detergents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.